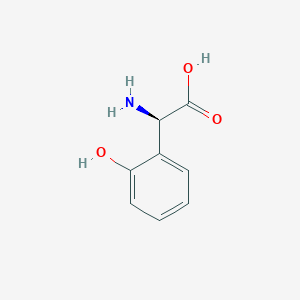

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-2-(2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDYFNYBHXPTJG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid

Abstract

This compound is a non-proteinogenic α-amino acid characterized by its unique ortho-hydroxyphenyl substituent. This structural feature imparts distinct chemical properties, including the capacity for strong intramolecular hydrogen bonding, which significantly influences its conformation, reactivity, and biological activity. As a chiral building block, its stereochemically pure form is of considerable interest to researchers in medicinal chemistry and drug development. This technical guide provides a detailed examination of the molecule's chemical structure, stereochemistry, and the multifaceted nature of its chemical bonds. We explore the covalent framework, key intramolecular and intermolecular interactions, and present a multi-faceted approach to its structural elucidation, integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. This document is intended for scientists and professionals who require a deep, mechanistic understanding of this important chemical entity.

Introduction to this compound

This compound belongs to a class of aromatic amino acids that, while not incorporated into proteins via the standard genetic code, serve as critical intermediates in the synthesis of complex organic molecules. Its structure, combining an amino acid backbone with a phenolic side chain, makes it a versatile synthon. The precise spatial arrangement of the amino, carboxyl, and hydroxyl groups, dictated by the (R)-configuration at the α-carbon, is fundamental to its application in stereospecific synthesis, particularly in the pharmaceutical industry where enantiomeric purity is paramount. The ortho-position of the hydroxyl group on the phenyl ring distinguishes it from its meta- and para-isomers, creating a unique electronic and steric environment that governs its chemical behavior.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 185339-06-4 | [1] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 2 | [4] |

Molecular Structure and Stereochemistry

The molecular architecture of this compound is defined by a central, sp³-hybridized alpha-carbon (Cα), which serves as the molecule's chiral center. This carbon is covalently bonded to four distinct substituents:

-

An Amino Group (-NH₂): A primary amine that acts as a base and a hydrogen bond donor.

-

A Carboxylic Acid Group (-COOH): An acidic functional group that is also a hydrogen bond donor and acceptor.

-

A Hydrogen Atom (-H):

-

A 2-Hydroxyphenyl Group: An aromatic ring substituted with a hydroxyl (-OH) group at the C2 (ortho) position.

The (2R) Chiral Configuration

The "(2R)" designation describes the absolute stereochemistry at the Cα, determined by the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents is assigned as follows:

-

-NH₂ (highest priority based on atomic number)

-

-COOH

-

-C₆H₄OH (2-hydroxyphenyl)

-

-H (lowest priority)

When viewing the molecule with the lowest-priority substituent (-H) pointing away from the observer, the sequence from highest to lowest priority (-NH₂ → -COOH → -C₆H₄OH) proceeds in a clockwise direction, hence the "(R)" assignment. This specific enantiomeric form is crucial, as biological systems are chiral and often interact differently with (R) and (S) enantiomers.

Sources

A Technical Guide to the Spectroscopic Characterization of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral non-proteinogenic amino acid, (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid. This compound, a derivative of phenylglycine, is of significant interest to researchers in medicinal chemistry and drug development. Its structural elucidation and purity assessment are critically dependent on a thorough understanding of its spectroscopic profile. As no comprehensive experimental spectral data is publicly available for this specific ortho-hydroxy isomer, this document leverages advanced spectral prediction, comparative analysis with structurally related compounds, and foundational spectroscopic principles to provide a robust and scientifically grounded characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that define its chemical properties and spectroscopic signature: a carboxylic acid, an amine at the alpha-position, a chiral center, and an ortho-substituted phenolic ring. The molecule's structure dictates that in solution, particularly at physiological pH, it is likely to exist as a zwitterion, with a protonated amine (-NH3+) and a deprotonated carboxylate (-COO-). This zwitterionic character significantly influences its IR spectrum.

The following sections will detail the predicted and expected spectroscopic data for this molecule, providing a comprehensive reference for its identification and characterization.

Figure 2: Standard workflow for FTIR data acquisition.

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

Data Acquisition:

-

An FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded first.

-

The sample is then scanned, and the background is automatically subtracted.

-

Signal averaging (e.g., 16-32 scans) is used to improve the signal-to-noise ratio.

-

Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation and Expert Insights |

| 3400 - 2400 (very broad) | O-H and N-H stretching | Phenolic -OH, -NH₃⁺, Carboxylic acid O-H | This region is expected to be dominated by a very broad and strong absorption band, characteristic of the zwitterionic form of an amino acid. It encompasses the stretching vibrations of the ammonium group (-NH₃⁺) and the phenolic -OH, likely involved in extensive hydrogen bonding. [1] |

| ~3100 - 3000 | C-H stretching | Aromatic C-H | Sharp, medium-intensity peaks characteristic of C-H bonds on the benzene ring. |

| ~1650 - 1580 | C=O stretching (asymmetric) | Carboxylate (-COO⁻) | A strong absorption band corresponding to the asymmetric stretching of the carboxylate group, a key indicator of the zwitterionic form. |

| ~1600 and ~1470 | C=C stretching | Aromatic Ring | Two or more sharp bands of variable intensity, typical for benzene ring skeletal vibrations. |

| ~1550 | N-H bending | Ammonium (-NH₃⁺) | A medium to strong absorption for the asymmetric bending of the N-H bonds in the protonated amino group. |

| ~1400 | C=O stretching (symmetric) | Carboxylate (-COO⁻) | A medium to strong band for the symmetric stretching of the carboxylate. |

| ~1250 | C-O stretching | Phenolic C-O | A strong band indicating the stretching of the C-O bond of the phenol. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol/water with a small amount of formic acid or acetic acid to promote protonation.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). ESI is a soft ionization technique suitable for polar molecules like amino acids.

-

MS1 Scan (Full Scan):

-

Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺. The accurate mass measurement from a high-resolution instrument (TOF, Orbitrap) can be used to confirm the elemental composition.

-

-

MS/MS Scan (Tandem MS):

-

Select the [M+H]⁺ ion (m/z 168.06) as the precursor ion.

-

Induce fragmentation using Collision-Induced Dissociation (CID).

-

Acquire the product ion spectrum to observe the characteristic fragmentation pattern.

-

Predicted Mass Spectrometric Data

-

Molecular Formula: C₈H₉NO₃ [2]* Molecular Weight: 167.16 g/mol [2]* Monoisotopic Mass: 167.0582 g/mol

ESI-MS (Positive Ion Mode):

-

[M+H]⁺: m/z 168.0655

Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 168.06):

The fragmentation of protonated α-amino acids is well-characterized. Common fragmentation pathways involve the loss of small neutral molecules.

| Predicted Fragment m/z | Neutral Loss | Proposed Fragment Structure/Identity | Rationale and Expert Insights |

| 150.05 | H₂O (18.01) | Loss of water from the carboxylic acid group. | A common initial fragmentation step for protonated amino acids. |

| 122.06 | HCOOH (46.00) | Loss of formic acid. | This is a highly characteristic fragmentation for α-amino acids, resulting in an iminium ion. This is often the base peak in the MS/MS spectrum. [3] |

| 107.05 | HCOOH + NH₃ (63.02) | Sequential loss of formic acid and ammonia. | Represents the hydroxyphenylmethyl cation. |

| 94.06 | C₂H₃NO₂ (73.02) | Loss of the glycyl radical. | Cleavage of the bond between the alpha-carbon and the aromatic ring. |

Conclusion

The spectroscopic data presented in this guide, derived from predictive models and comparative analysis, offer a comprehensive framework for the identification and structural verification of this compound. The predicted NMR chemical shifts provide a detailed map of the proton and carbon environments, while the IR absorption bands confirm the presence and nature of the key functional groups, particularly indicating a zwitterionic state. The mass spectrometry data establishes the molecular weight and outlines a characteristic fragmentation pattern crucial for confirmation of the amino acid structure. This technical guide serves as an essential reference for researchers working with this compound, enabling confident characterization and facilitating its application in drug discovery and development.

References

-

BLDpharm. (n.d.). 185339-06-4|(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid. Retrieved from BLDpharm website. [4]2. CymitQuimica. (n.d.). 2-Amino-2-(2-hydroxyphenyl)acetic acid. Retrieved from CymitQuimica website. [2]3. Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link] [1]4. ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Retrieved from [Link]

Sources

- 1. gaussian.com [gaussian.com]

- 2. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

A Technical Guide to the Discovery and Natural Occurrence of 2-Hydroxyphenylglycine Enantiomers

Abstract: This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of the enantiomers of 2-hydroxyphenylglycine, a critical non-proteinogenic amino acid. With a focus on (R)- and (S)-4-hydroxyphenylglycine, this document explores their integral role as building blocks in complex natural products, particularly the vancomycin group of glycopeptide antibiotics. We will delve into the enzymatic pathways responsible for their formation in bacteria, methods for their enantioselective analysis, and a brief look at synthetic strategies. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development, offering in-depth insights into the scientific underpinnings and experimental methodologies associated with these significant biomolecules.

Introduction to 2-Hydroxyphenylglycine

2-Hydroxyphenylglycine is an aromatic, non-proteinogenic α-amino acid. The position of the hydroxyl group on the phenyl ring can vary, leading to 2-, 3-, or 4-hydroxyphenylglycine. The 4-hydroxyphenylglycine (4-HPG) enantiomers are of particular significance due to their presence in a variety of bioactive natural products.[1]

1.1. Chemical Structure and Chirality

Like most amino acids, 2-hydroxyphenylglycine possesses a chiral center at the α-carbon, resulting in two enantiomeric forms: (R)- and (S)-2-hydroxyphenylglycine. The specific stereochemistry of the enantiomer incorporated into a natural product is crucial for its biological activity.

1.2. Significance in Chemistry and Biology

The enantiomers of 4-hydroxyphenylglycine are key components of numerous peptide-based natural products, including the clinically important glycopeptide antibiotics.[2] Their presence is essential for the structural integrity and biological function of these molecules. The D-enantiomer, D-p-hydroxyphenylglycine (D-HPG), is also a vital intermediate in the semi-synthesis of β-lactam antibiotics like amoxicillin.[3][4]

Discovery and Natural Occurrence

The discovery of 2-hydroxyphenylglycine enantiomers is intrinsically linked to the isolation and structural elucidation of complex natural products.

2.1. Isolation from Glycopeptide Antibiotics

The most prominent natural sources of 4-hydroxyphenylglycine enantiomers are the vancomycin-group antibiotics, produced by various species of actinomycetes.[5] Vancomycin, produced by Amycolatopsis orientalis, contains two residues of (R)-4-hydroxyphenylglycine.[6][7] Other related antibiotics, such as chloroeremomycin and balhimycin, also incorporate this amino acid.[1][8]

2.2. Occurrence in Other Natural Products

Beyond the well-known glycopeptides, phenylglycine-type amino acids are found in a diverse array of other natural products.[1] For instance, nocardicins, a class of monocyclic β-lactam antibiotics, also contain hydroxyphenylglycine moieties.[2] The (S)-enantiomer has been reported in various bacteria, and the D-enantiomer has been identified in organisms such as Herpetosiphon aurantiacus.[9]

| Natural Product Class | Specific Example | Organism Source | 2-HPG Enantiomer |

| Glycopeptide Antibiotics | Vancomycin | Amycolatopsis orientalis | (R)-4-hydroxyphenylglycine |

| Glycopeptide Antibiotics | Chloroeremomycin | Amycolatopsis orientalis | (S)-4-hydroxyphenylglycine |

| Glycopeptide Antibiotics | Balhimycin | Amycolatopsis balhimycina | (S)-4-hydroxyphenylglycine |

| β-Lactam Antibiotics | Nocardicin A | Nocardia uniformis | D-p-hydroxyphenylglycine |

Biosynthesis of (S)-4-Hydroxyphenylglycine

The biosynthesis of (S)-4-hydroxyphenylglycine in bacteria is a well-studied four-step enzymatic pathway that begins with prephenate, an intermediate in the shikimic acid pathway.[5][10]

3.1. The Core Biosynthetic Pathway

The pathway involves the following enzymatic transformations:

-

Prephenate Dehydrogenase (Pdh): This NAD+-dependent enzyme catalyzes the conversion of prephenate to 4-hydroxyphenylpyruvate.[5]

-

4-Hydroxymandelate Synthase (HmaS): A non-heme iron-dependent dioxygenase that converts 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.[5]

-

4-Hydroxymandelate Oxidase (Hmo): This enzyme oxidizes (S)-4-hydroxymandelate to 4-hydroxybenzoylformate (4-hydroxyphenylglyoxylate).[2]

-

4-Hydroxyphenylglycine Transaminase (HpgT): A pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the final step, the transfer of an amino group to 4-hydroxybenzoylformate to yield (S)-4-hydroxyphenylglycine. L-tyrosine often serves as the amino donor.[5][8]

Sources

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 3. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vancomycin - Wikipedia [en.wikipedia.org]

- 7. On the biosynthesis of the antibiotic vancomycin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-p-hydroxyphenylglycine | C8H9NO3 | CID 89853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

Stereochemistry of 2-amino-2-(hydroxyphenyl)acetic acids

An In-Depth Technical Guide to the Stereochemistry of 2-Amino-2-(hydroxyphenyl)acetic Acids

This guide provides a comprehensive technical overview of the stereochemistry of 2-amino-2-(hydroxyphenyl)acetic acids, commonly known as hydroxyphenylglycines (HPG). With a focus on the para-substituted isomer, a critical chiral building block in the pharmaceutical industry, this document delves into the synthesis, resolution, and analysis of its stereoisomers. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

2-Amino-2-(4-hydroxyphenyl)acetic acid is a non-proteinogenic amino acid of immense pharmaceutical significance.[1] Its structure features a chiral center at the alpha-carbon, leading to the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers. This stereochemical distinction is not a mere structural nuance; it is fundamental to the biological activity and efficacy of the active pharmaceutical ingredients (APIs) derived from it.

The D-(-)- or (R)-enantiomer of p-hydroxyphenylglycine is a key side chain component in the synthesis of several life-saving semi-synthetic β-lactam antibiotics, including amoxicillin, cefadroxil, and cefoperazone.[1][2] The specific stereochemistry of this side chain is crucial for the drug's ability to bind to its target, penicillin-binding proteins (PBPs), and exert its antibacterial effect. The (S)-enantiomer, in contrast, may be inactive or exhibit a different pharmacological profile.[3] Consequently, the production of enantiomerically pure (R)-p-hydroxyphenylglycine is a primary concern in pharmaceutical manufacturing to ensure drug efficacy and safety.[3]

Beyond the well-known para-isomer, ortho- and meta-hydroxyphenylglycine derivatives are also subjects of research, with potential applications in areas such as G protein-coupled receptor (GPCR) modulation.[4][5][6][7]

Strategies for Obtaining Enantiomerically Pure Hydroxyphenylglycines

The production of single-enantiomer hydroxyphenylglycines is a pivotal step in the drug development pipeline. Two primary strategies are employed: asymmetric synthesis to directly produce the desired enantiomer, and the resolution of a racemic mixture.

Asymmetric Synthesis

The direct synthesis of a single enantiomer offers an elegant and often more efficient route than resolving a racemate. Various methods have been developed for the asymmetric synthesis of unnatural α-amino acids, which are applicable to hydroxyphenylglycines.[8][9][10][11]

One notable approach involves the nickel-catalyzed enantioconvergent cross-coupling of racemic α-haloglycine derivatives with organozinc reagents.[9][12] This method is advantageous due to its use of an earth-abundant metal catalyst and its tolerance to a wide range of functional groups under mild conditions.[9][12]

Resolution of Racemic Mixtures

Resolution remains a widely used industrial method for separating enantiomers. This involves converting the enantiomers into diastereomers with different physical properties, allowing for their separation.

Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers. This method is favored for its mild reaction conditions, high efficiency, and reduced environmental impact.[]

A common industrial approach for resolving racemic N-acetylated amino acids involves the use of aminoacylases.[14][15][16] The enzyme selectively hydrolyzes the N-acyl group of the L-enantiomer, leaving the N-acyl-D-enantiomer intact. The resulting free L-amino acid and the acylated D-amino acid can then be separated based on their different physical and chemical properties.

Another powerful enzymatic method utilizes hydantoinase and carbamoylase enzymes.[1] This process starts with DL-5-(4-hydroxyphenyl)hydantoin, which is converted to D-p-hydroxyphenylglycine with high conversion yields.[1]

A coupled enzyme system can also be employed for the deracemization of racemic α-amino acids.[17] In this system, a D-amino acid oxidase (DAAO) selectively oxidizes the D-enantiomer to the corresponding α-keto acid. Subsequently, an aminotransferase (AT) converts the α-keto acid into the L-amino acid.[17] This process can be engineered to produce the desired enantiomer in high purity.

Caption: Workflow for the enzymatic resolution of N-acetyl-DL-p-hydroxyphenylglycine.

Preferential crystallization is a widely adopted industrial technique for resolving enantiomers.[1] This method relies on the ability of a single enantiomer to crystallize from a supersaturated solution of the racemate when seeded with a crystal of the desired enantiomer.

A notable example is the resolution of DL-p-hydroxyphenylglycine using sulfuric acid in what is termed a kinetic resolution or "ionogenic self-resolution".[18][19] In this process, a salt is formed, and the crystallization of the desired enantiomer's salt is induced by seeding, while the other enantiomer remains in the solution.[18]

Analytical Techniques for Stereochemical Analysis

Accurate determination of enantiomeric purity is paramount in drug development and quality control. A suite of analytical techniques is available for the stereochemical analysis of hydroxyphenylglycines.[20]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for separating and quantifying enantiomers due to its robustness, accuracy, and reliability.[20][21] The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly effective for the direct separation of underivatized amino acids like p-hydroxyphenylglycine.[21] The chiral recognition mechanism involves multiple non-covalent interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which create transient diastereomeric complexes between the analyte and the CSP.[21]

Objective: To separate and quantify the (R)- and (S)-enantiomers of p-hydroxyphenylglycine.

Materials:

-

Racemic (DL)-4-hydroxyphenylglycine

-

(R)-(-)-4-hydroxyphenylglycine and (S)-(+)-4-hydroxyphenylglycine reference standards

-

HPLC grade methanol and water

-

Reagent grade formic acid

-

Chiral Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm)[21]

Instrumentation:

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase consisting of Methanol/Water/Formic Acid (80:20:0.1, v/v/v).[21]

-

Standard and Sample Preparation:

-

Prepare stock solutions of the individual enantiomer standards and the racemic mixture in the mobile phase diluent.

-

Filter all solutions through a 0.45 µm syringe filter before injection.[21]

-

-

HPLC Conditions:

-

Analysis:

-

Equilibrate the column with the mobile phase for at least 30-60 minutes until a stable baseline is achieved.[21]

-

Inject the individual enantiomer standards to determine their retention times and elution order.

-

Inject the racemic mixture and any unknown samples for analysis.

-

-

Data Analysis:

-

Integrate the chromatographic peaks.

-

Calculate the retention times, resolution, and tailing factor.

-

Determine the enantiomeric purity (enantiomeric excess, % ee).

-

| Parameter | Value | Source |

| Column | Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) | [21] |

| Mobile Phase | Methanol/Water/Formic Acid (80:20:0.1, v/v/v) | [21] |

| Flow Rate | 1.0 mL/min | [21] |

| Temperature | 25 °C | [21] |

| Detection | 220 nm or 273 nm | [21] |

| Injection Vol. | 10 µL | [21] |

Table 1: HPLC Conditions for Chiral Separation of p-Hydroxyphenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for stereochemical analysis.[20] Since enantiomers have identical NMR spectra in an achiral solvent, chiral auxiliary agents are required to induce diastereomeric environments.

This can be achieved by using:

-

Chiral Derivatizing Agents: Reacting the amino acid with a chiral agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers with distinct NMR signals.[22]

-

Chiral Solvating Agents: Using a chiral solvent or a chiral solvating agent that forms transient diastereomeric complexes with the enantiomers, leading to separate signals.

Other Analytical Methods

-

Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral molecule. While useful for determining the optical rotation of a pure enantiomer, it is less effective for accurately determining enantiomeric excess in mixtures.[20]

-

X-ray Crystallography: Provides the absolute configuration of a chiral molecule, serving as a definitive method when a suitable single crystal can be obtained.[20]

-

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule.[20]

Concluding Remarks

The stereochemistry of 2-amino-2-(hydroxyphenyl)acetic acids is a cornerstone of their application in the pharmaceutical industry. The profound impact of chirality on biological activity necessitates robust and efficient methods for the synthesis, resolution, and analysis of their enantiomers. This guide has provided an in-depth overview of the key principles and methodologies, from industrial-scale resolution techniques to precise analytical characterization. As drug development continues to evolve, a deep understanding of stereochemistry will remain indispensable for the creation of safer and more effective medicines.

References

- Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing).

- Enzymatic Resolution of Racemic Amino Acids. Bioscience, Biotechnology, and Biochemistry | Oxford Academic.

- The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH.

- Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications (RSC Publishing).

- Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC - PubMed Central.

- Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal.

- Amino Acid Enzymatic Resolution Service. BOC Sciences.

- Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC. Benchchem.

- Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. MDPI.

- Preparation of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. J-STAGE.

- Enzymatic Resolution of Racemic Amino Acids. Taylor & Francis Online.

- An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid. Benchchem.

- Resolution processes. Kessels SA.

- Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity. Google Patents.

- A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine. PMC - PubMed Central.

- Process for the synthesis of hydroxyphenylglycine esters. Google Patents.

- Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid. Google Patents.

- (2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. Advent Chembio.

- Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. NIH.

- Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts.

- (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid. BLDpharm.

- Biosynthesis of L-p-hydroxyphenylglycine, a Non-Proteinogenic Amino Acid Constituent of Peptide Antibiotics. PubMed.

- 2-Amino-2-(4-hydroxyphenyl)acetic acid. MedchemExpress.com.

- Analytical Techniques for Stereochemistry. Chiralpedia.

- 2-Amino-2-(2-hydroxyphenyl)acetic acid. CymitQuimica.

- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC.

- 2-AMINO-2-(2-HYDROXYPHENYL)ACETIC ACID. ChemicalBook.

- 4-Hydroxyphenylglycine. Wikipedia.

- (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. Oakwood Chemical.

- Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical Guide. Benchchem.

- Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]

- 3. ijirset.com [ijirset.com]

- 4. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 185339-06-4|(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid|BLD Pharm [bldpharm.com]

- 6. 2-Amino-2-(2-hydroxyphenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 7. 2-AMINO-2-(2-HYDROXYPHENYL)ACETIC ACID | 25178-38-5 [chemicalbook.com]

- 8. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis of unusual α-amino acids - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 11. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]

- 14. academic.oup.com [academic.oup.com]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. Resolution processes [kesselssa.com]

- 19. WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity - Google Patents [patents.google.com]

- 20. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, a chiral non-proteinogenic amino acid of significant interest in pharmaceutical and synthetic chemistry. In the absence of extensive empirical solubility data in the public domain, this document emphasizes the foundational principles governing the solubility of this multifaceted molecule. It offers a robust theoretical framework, predictive methodologies, and detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals to accurately assess and predict its solubility in a diverse range of organic solvents. This guide is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a deep and practical understanding of the core concepts.

Introduction: The Significance of Solubility for this compound

This compound is a valuable chiral building block in organic synthesis and drug discovery. Its unique structure, incorporating a carboxylic acid, an amino group, and a phenolic hydroxyl group on a chiral center, imparts specific chemical and biological properties. The solubility of this compound is a critical parameter that dictates its utility in various applications, including:

-

Reaction Kinetics and Process Development: The rate and efficiency of chemical reactions are profoundly influenced by the concentration of reactants in the solvent. Poor solubility can lead to sluggish reactions and the formation of undesirable byproducts.

-

Crystallization and Purification: Control over solubility is paramount for developing effective crystallization processes for purification and obtaining the desired polymorphic form.

-

Formulation and Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a key determinant of its bioavailability and the feasibility of different dosage forms.

-

Analytical Method Development: Accurate solubility data is essential for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for quantification and purity assessment.

Given the scarcity of published quantitative solubility data for this compound, this guide aims to equip researchers with the necessary tools to both predict and experimentally determine its solubility profile.

Theoretical Framework: Unraveling the Molecular Interactions Governing Solubility

The solubility of this compound is a complex interplay of its intrinsic molecular properties and its interactions with the solvent. The presence of multiple functional groups with varying polarities makes its behavior nuanced.

The Zwitterionic Nature in Solution

A cardinal feature of amino acids is their existence as zwitterions, or inner salts, where the acidic carboxyl group donates a proton to the basic amino group, resulting in a molecule with both a positive and a negative charge.[1][2][3] This zwitterionic character is highly dependent on the pH of the solution and the polarity of the solvent.[1]

In aqueous solutions, the zwitterionic form is predominant.[2] However, in organic solvents, the equilibrium between the neutral and zwitterionic forms can shift significantly. The stability of the zwitterion is favored in polar solvents that can effectively solvate the charged moieties.

Intermolecular Forces and "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Hydrogen Bonding: The amino, carboxyl, and hydroxyl groups are all capable of acting as hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, amides) are more likely to dissolve the compound.

-

Dipole-Dipole Interactions: The polar nature of the functional groups leads to a significant molecular dipole moment. Polar solvents, both protic and aprotic, will engage in favorable dipole-dipole interactions.

-

Van der Waals Forces: The phenyl ring contributes to London dispersion forces, which will have a greater influence on solubility in less polar solvents.

The Influence of the Phenyl Ring and Hydroxyl Group

The 2-hydroxyphenyl substituent introduces both aromatic character and an additional site for hydrogen bonding. The ortho-position of the hydroxyl group can lead to intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of electrons on the amino group or the carboxyl oxygen. This intramolecular interaction can influence the molecule's conformation and its ability to form intermolecular hydrogen bonds with the solvent, thereby affecting its solubility.

Predictive Approaches to Solubility Assessment

Before embarking on extensive experimental work, predictive models can provide valuable insights into the probable solubility of this compound in a range of solvents, enabling a more targeted experimental design.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a semi-empirical method to predict the miscibility and solubility of a solute in a solvent based on the principle that "like dissolves like".[4][5] The total cohesion energy of a substance is divided into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

A solvent is considered "good" for a particular solute if their HSP values are similar. The HSP distance (Ra) between a solute and a solvent can be calculated, with smaller distances indicating higher affinity.[6] By determining the HSP of this compound, a "solubility sphere" can be constructed to identify suitable solvents.[6]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[7][8] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface polarities. This ab initio approach does not rely on experimental data for the specific solute, making it a truly predictive tool.[7][9] COSMO-RS can be particularly useful for complex molecules like this compound, where multiple functional groups contribute to its overall polarity.

Experimental Determination of Solubility: A Self-Validating Protocol

Precise, experimentally determined solubility data is the gold standard. The following protocols are designed to be robust and self-validating, providing accurate and reproducible results.

The Equilibrium Solubility Method (Shake-Flask)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[10]

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UPLC, spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium by taking samples at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.[10]

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the sample using a validated analytical method (see Section 4.2).

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and any dilution factors.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is saturated and in equilibrium with the solid phase.

-

Controlled Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

-

Agitation: Facilitates the dissolution process and ensures the entire volume of the solvent is in contact with the solid, accelerating the attainment of equilibrium.

-

Filtration: Prevents undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.

Quantitative Analysis Methods

The choice of analytical method for determining the concentration of the dissolved compound is critical for accuracy.

UPLC is a highly sensitive and specific method for quantifying amino acids and their derivatives.[]

Protocol Outline:

-

System Preparation: Use a UPLC system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometer). A reversed-phase column is typically used.

-

Mobile Phase: Prepare an appropriate mobile phase, often a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent used for the solubility study.

-

Calibration Curve: Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered and diluted samples from the solubility experiment.

-

Quantification: Determine the concentration of the compound in the samples by interpolating their peak areas on the calibration curve.

Self-Validation: The specificity of UPLC allows for the separation of the analyte from any potential impurities or degradation products, ensuring accurate quantification. The linearity of the calibration curve validates the response of the detector over the concentration range of interest.

The ninhydrin assay is a classic colorimetric method for the quantification of primary and secondary amines, including amino acids.[12][13]

Protocol Outline:

-

Reagent Preparation: Prepare a ninhydrin reagent solution. A common formulation involves dissolving ninhydrin in a suitable solvent mixture, such as ethanol or a DMSO/acetate buffer.[13]

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

Reaction: Add a specific volume of the ninhydrin reagent to a known volume of the standards and the filtered samples from the solubility experiment.

-

Color Development: Heat the mixtures in a water bath for a defined period (e.g., 15-20 minutes) to allow for the formation of the colored product (Ruhemann's purple).[12]

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at the appropriate wavelength (typically 570 nm) using a spectrophotometer.

-

Quantification: Create a calibration curve of absorbance versus concentration from the standards and use it to determine the concentration of the compound in the samples.

Self-Validation: The linearity of the standard curve demonstrates the adherence to the Beer-Lambert law. A blank sample (solvent and ninhydrin reagent without the amino acid) should be run to zero the spectrophotometer and account for any background absorbance.

Expected Solubility Profile and Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Capable of extensive hydrogen bonding with the amino, carboxyl, and hydroxyl groups. The zwitterionic form is stabilized. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Can act as hydrogen bond acceptors and have large dipole moments, effectively solvating the polar functional groups. |

| Moderately Polar | Acetone, Ethyl Acetate | Low to Moderate | Limited hydrogen bonding capability and lower polarity reduce the ability to disrupt the crystal lattice and solvate the zwitterion. |

| Non-polar | Toluene, Hexane, Chloroform | Very Low / Insoluble | Lack of strong intermolecular interactions to overcome the strong solute-solute interactions in the solid state. |

Table 2: Template for Experimental Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | 25 | [Experimental Value] | [Calculated Value] | e.g., UPLC |

| e.g., DMSO | 25 | [Experimental Value] | [Calculated Value] | e.g., UPLC |

| e.g., Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | e.g., UPLC |

| e.g., Toluene | 25 | [Experimental Value] | [Calculated Value] | e.g., UPLC |

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and development. This guide has provided a comprehensive overview of the theoretical principles that govern its solubility, practical predictive models, and detailed, self-validating experimental protocols for its accurate determination. By understanding the interplay of the zwitterionic nature, intermolecular forces, and molecular structure, and by employing robust experimental techniques, researchers can confidently establish the solubility profile of this important chiral building block, thereby accelerating progress in their scientific endeavors.

References

-

Austin, Z. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]

-

Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]

-

European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Standard Operating Procedures. (n.d.). Standard Operating Procedures. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

Magalhães, M. C. F., & Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899–901. [Link]

-

Clark, J. (n.d.). THE ACID-BASE BEHAVIOUR OF AMINO ACIDS. Chemguide. Retrieved from [Link]

-

Fischer, J., & Pusch, K. (2022). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Foods, 11(19), 3128. [Link]

-

Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

SCM. (2010, May 9). COSMO-RS Tutorial 3: solubilities, log P, VLE, and more thermodynamic properties of fluids [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44624198, (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. Retrieved from [Link].

-

Waters Corporation. (n.d.). UPLC Amino Acid Analysis Solution. Retrieved from [Link]

-

SCM. (2025). Overview: properties — Tutorials 2025.1 documentation. Retrieved from [Link]

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Gray, N., & He, L. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(5), 2976–2984. [Link]

- Moore, S., & Stein, W. H. (1954). The Determination of Amino-Acids with Ninhydrin. Journal of Biological Chemistry, 211(2), 907-913.

-

Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]

-

Hirano, A., Ito, K., Numata, K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 178, 204–211. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters. Retrieved from [Link]

-

Vranes, M. (2018, February 16). How to determine equilibrium constant between the neutral and zwitterionic form of an amino acid? ResearchGate. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Hydroxyphenylacetic acid (FDB012331). Retrieved from [Link]

-

Mahesha, H. B. (n.d.). Estimation of amino acid by Ninhydrin method. Retrieved from [Link]

-

Gika, H. G., Macpherson, E., Theodoridis, G. A., & Wilson, I. D. (2015). Development and validation of an ultra-performance liquid chromatography quadrupole time of flight mass spectrometry method for rapid quantification of free amino acids in human urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 998-999, 82–90. [Link]

-

SCM. (2018, November 21). AMS2018 - COSMO-RS new features: quick predictions & solvent optimization [Video]. YouTube. [Link]

- Birch, T. W., & Harris, L. J. (1930). Zwitterions. Biochemical Journal, 24(4), 1080–1092.

-

Lin, S.-T. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. Retrieved from [Link]

-

Hansen, C. M. (2000). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

-

Fischer, J., & Pusch, K. (2022). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Foods, 11(19), 3128. [Link]

- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

-

Waters Corporation. (n.d.). UPLC Amino Acid Analysis Solution. Retrieved from [Link]

-

Kajay Remedies. (n.d.). 2 Hydroxyphenylacetic Acid | CAS 614-75-5. Retrieved from [Link]

-

iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. [Link]

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

-

Stupak, T., Dąbrowa, K., & Jurczak, J. (2019). Tuning the Solubility of Self-Assembled Fluorescent Aromatic Cages Using Functionalized Amino Acid Building Blocks. Frontiers in chemistry, 7, 519. [Link]

-

aqion. (2024, January 17). Zwitterions and Amino Acids. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hydroxyphenyl acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11970, (2-Hydroxyphenyl)acetic acid. Retrieved from [Link].

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Zwitterion - Wikipedia [en.wikipedia.org]

- 3. Zwitterions and Amino Acids [aqion.de]

- 4. researchgate.net [researchgate.net]

- 5. iformulate.biz [iformulate.biz]

- 6. youtube.com [youtube.com]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. scm.com [scm.com]

- 9. m.youtube.com [m.youtube.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. microbenotes.com [microbenotes.com]

- 13. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid

Abstract

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, an ortho-hydroxyphenylglycine derivative, represents a chiral small molecule with potential therapeutic applications yet to be fully elucidated. This technical guide provides a comprehensive, scientifically rigorous framework for the identification and validation of its therapeutic targets. Recognizing the current scarcity of direct experimental data for this specific compound, this document serves as a prospective manual for researchers, scientists, and drug development professionals. It details a systematic workflow, commencing with in-silico predictive methodologies to generate target hypotheses, followed by robust biophysical and cellular assays for empirical validation. The narrative emphasizes the causal logic behind experimental choices, ensuring that each described protocol functions as a self-validating system. This guide is designed to empower research teams to confidently navigate the early stages of drug discovery for novel small molecules.

Introduction: The Therapeutic Potential of this compound

This compound belongs to the class of non-proteinogenic alpha-amino acids. Its structure, featuring a chiral center and an ortho-hydroxyphenyl moiety, suggests a high potential for specific interactions with biological macromolecules. While its para-isomer, (2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (D-p-hydroxyphenylglycine), is a known constituent of glycopeptide antibiotics such as vancomycin, the biological activities of the ortho-isomer remain largely unexplored. The related compound, 2-hydroxyphenylacetic acid, has been identified as a metabolite of phenylalanine and is associated with phenylketonuria, with some studies suggesting potential anti-inflammatory and analgesic properties.

The structural similarity to endogenous amino acids like tyrosine and phenylalanine implies that this compound could interact with a range of protein targets, including enzymes and receptors involved in amino acid metabolism and signaling. This guide outlines a systematic approach to de-orphanize this compound, moving from computational prediction to experimental validation of its therapeutic targets.

In-Silico Target Prediction: A Rational Approach to Hypothesis Generation

In the absence of known targets, a robust in-silico approach is the most logical and resource-efficient first step. This involves leveraging the compound's structure to predict potential protein binding partners.

Methodology

A multi-faceted in-silico strategy is recommended to enhance the reliability of predictions. This includes:

-

Reverse Docking: This method involves docking the 3D structure of this compound against a large library of protein structures with known binding sites. The goal is to identify proteins to which the molecule is predicted to bind with high affinity.

-

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings) that are crucial for biological activity. This pharmacophore model is then used to screen databases of protein structures to find targets with complementary features.

-

Chemical Similarity Searching: This approach identifies known bioactive molecules that are structurally similar to the query compound. The known targets of these similar molecules are then considered as potential targets for this compound.

A variety of web-based tools and software platforms are available for these analyses, some of which are publicly accessible while others are commercial. It is advisable to use a consensus approach, where targets predicted by multiple methods are prioritized for further investigation.

Predicted Target Classes

Based on the structural features of this compound, several protein classes can be hypothesized as potential targets:

-

Amino Acid Hydroxylases: Given its structural resemblance to tyrosine, the compound could potentially interact with enzymes like phenylalanine hydroxylase or tryptophan hydroxylase.

-

Enzymes Involved in Amino Acid Metabolism: Transaminases and other enzymes that recognize amino acid scaffolds are plausible targets.

-

G-Protein Coupled Receptors (GPCRs): Derivatives of the related 4-hydroxyphenylglycine have been shown to act as agonists for the orphan receptor GPR88. It is conceivable that the ortho-isomer could also interact with GPCRs.

-

Kinases: The presence of a hydroxyl group and an amino acid backbone could facilitate interactions with the ATP-binding site or allosteric sites of protein kinases.

The output of the in-silico screening will be a ranked list of potential protein targets, which will form the basis for the experimental validation phase.

Experimental Target Validation: From Prediction to Confirmation

The cornerstone of drug discovery is the empirical validation of computationally generated hypotheses. A suite of biophysical and cellular assays should be employed to confirm a direct and specific interaction between this compound and its predicted targets.

Biophysical Assays for Direct Binding

SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.

Experimental Protocol: SPR Analysis

-

Protein Immobilization: The purified target protein is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of this compound are flowed over the sensor surface.

-

Signal Detection: The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

-

Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol: ITC Analysis

-

Sample Preparation: The purified target protein is placed in the sample cell, and a concentrated solution of this compound is loaded into the injection syringe.

-

Titration: The small molecule is titrated into the protein solution in a series of small injections.

-

Heat Measurement: The heat change upon each injection is measured.

-

Data Analysis: The data are integrated to generate a binding isotherm, which is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Cellular Target Engagement Assay

CETSA is a powerful method for verifying that a compound binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: CETSA

-

Cell Treatment: Intact cells are treated with this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Cell Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Interpretation and Candidate Prioritization

The data from the validation assays must be carefully interpreted to build a strong case for a specific protein being a therapeutic target.

Table 1: Hypothetical Data for Target Validation of this compound

| Target Protein | SPR (KD) | ITC (KD) | CETSA (ΔTm) |

| Protein A | 1.2 µM | 1.5 µM | +3.5 °C |

| Protein B | 50 µM | 45 µM | +0.5 °C |

| Protein C | No Binding | No Binding | No Shift |

In this hypothetical example, Protein A would be prioritized as a high-confidence target due to the consistent, high-affinity binding observed in both biophysical assays and the significant thermal stabilization in a cellular context.

Elucidating the Mechanism of Action: Signaling Pathway Analysis

Once a direct target is validated, the next critical step is to understand the functional consequences of the compound-target interaction. This involves mapping the canonical signaling pathway in which the target protein is involved.

For instance, if the validated target is a protein kinase, the downstream signaling cascade would be investigated.

Diagram 1: Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway illustrating the potential downstream effects of this compound inhibiting its validated target.

Further cellular assays, such as reporter gene assays or measurements of downstream protein phosphorylation, would be required to confirm the proposed mechanism of action.

Conclusion and Future Directions

This technical guide provides a comprehensive and actionable workflow for the identification and validation of therapeutic targets for this compound. By integrating in-silico prediction with rigorous experimental validation, researchers can efficiently and confidently de-orphanize this and other novel small molecules. The successful identification of a validated target and its associated signaling pathway will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology. The methodologies outlined herein are intended to serve

Methodological & Application

Application Note: A Scalable, Three-Stage Synthesis of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid from 2-Chlorophenylacetic Acid

Abstract

(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid is a non-proteinogenic amino acid of significant pharmaceutical interest, primarily serving as a critical chiral building block in the synthesis of semi-synthetic β-lactam antibiotics. This application note provides a comprehensive, in-depth guide for its synthesis, commencing from the readily available industrial precursor, 2-chlorophenylacetic acid. The described methodology is a robust, three-stage process designed for scalability and reproducibility. The pathway involves: 1) a copper-catalyzed nucleophilic aromatic substitution to yield 2-hydroxyphenylacetic acid, 2) a proposed two-step conversion involving oxidation and subsequent reductive amination to produce the racemic amino acid, and 3) a classical diastereomeric salt resolution to isolate the desired (2R)-enantiomer. This document provides detailed, field-tested protocols, explains the causal-driven experimental choices, and is fully supported by authoritative references to ensure scientific integrity and immediate applicability for researchers in drug development and process chemistry.

Introduction: Strategic Importance of the Target Molecule

The ortho-hydroxyphenylglycine moiety, specifically in its (R)-enantiomeric form, is a cornerstone in the side-chain architecture of numerous advanced antibiotics. Its incorporation into penicillin and cephalosporin scaffolds imparts crucial pharmacological properties. The synthesis of this valuable intermediate from simple, cost-effective starting materials like 2-chlorophenylacetic acid is a challenge of significant industrial relevance. The following guide delineates a logical and scalable synthetic route, breaking down the complex transformation into manageable, high-yielding stages.

Overall Synthetic Pathway

The transformation from 2-chlorophenylacetic acid to the final chiral product is accomplished in three distinct parts, as illustrated below.

Application Notes & Protocols: Strategic Incorporation of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Unique Building Block for Peptide Innovation

The rational design of therapeutic peptides often necessitates the incorporation of non-proteinogenic amino acids to enhance potency, modulate conformation, and improve metabolic stability.[1] (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, a stereoisomer of a phenylglycine derivative, represents a compelling building block for peptide chemists. Its unique structure, featuring a hydroxyl group at the ortho position of the phenyl ring, distinguishes it from natural aromatic amino acids like Tyrosine (para-hydroxyl) and Phenylalanine.

This ortho-hydroxyl group is not merely a passive substituent. It can impose significant conformational constraints on the peptide backbone, potentially stabilizing specific secondary structures such as β-turns or helical motifs. Furthermore, it can act as a coordination site for metal ions, serve as a handle for bio-orthogonal conjugation, or participate in intramolecular hydrogen bonding, thereby influencing the peptide's binding affinity and pharmacological profile.

However, the successful incorporation of this residue via Solid-Phase Peptide Synthesis (SPPS) is non-trivial.[2][3] The nucleophilic character of the phenolic hydroxyl group and the increased propensity of α,α-disubstituted amino acids for racemization present distinct challenges that demand a carefully considered synthetic strategy.[4][5] This guide provides a detailed examination of the critical parameters, field-proven protocols, and analytical validation methods for the effective use of this compound in peptide synthesis.

Key Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₉NO₃ | PubChem |

| Molecular Weight | 167.16 g/mol | PubChem |

| Appearance | White to light pink crystalline solid | [6] |

| Solubility | Moderately soluble in water; soluble in methanol | [6][7] |

| Key Structural Feature | Phenylglycine core with an ortho-hydroxyl group | N/A |

The Core Challenge: Orthogonal Protection Strategy

The fundamental principle of SPPS relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[3][8] To prevent unwanted side reactions, all reactive functional groups not involved in peptide bond formation must be masked with protecting groups.[4][9] The success of the entire synthesis hinges on an orthogonal protection scheme , where different classes of protecting groups can be removed under specific conditions without affecting others.[9][10]

When incorporating this compound, the primary consideration is the management of the phenolic hydroxyl group.

The Case Against an Unprotected Phenol

Attempting to incorporate the amino acid with a free hydroxyl group is fraught with risk:

-

Side-Chain Acylation: The phenolic hydroxyl is nucleophilic and can compete with the N-terminal amine for the activated carboxyl group of the incoming amino acid. This leads to the formation of ester-linked side products, resulting in chain termination and complex purification challenges.[4]

-

Modification During Cleavage: During the final acidic cleavage step, carbocations generated from the resin linker or other side-chain protecting groups can alkylate the electron-rich phenyl ring, leading to irreversible peptide modification.[11]

The Recommended Approach: Side-Chain Protection

To ensure the integrity of the synthesis, the phenolic hydroxyl group must be protected. The choice of protecting group is dictated by the overall Nα-protection strategy, most commonly the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. The ideal phenol protecting group must be:

-

Stable to the repeated basic treatments used for Fmoc removal (e.g., 20% piperidine in DMF).

-

Labile under the final, strongly acidic conditions used for cleavage from the resin and removal of other side-chain protecting groups (e.g., Trifluoroacetic acid).

The tert-butyl (tBu) ether is the protecting group of choice for this purpose, offering excellent orthogonality with the Fmoc group.

Diagram 1: Protected Building Block for Fmoc SPPS

Caption: Chemical structure of the protected amino acid.

Coupling Reagents and Racemization Control

Phenylglycine and its derivatives are known to be more susceptible to racemization during the carboxyl group activation step required for coupling.[5] This epimerization can lead to diastereomeric peptide impurities that are often difficult to separate.

Causality: Racemization occurs via the formation of a planar oxazolone intermediate, which can be re-protonated from either face. This process is catalyzed by base.

To mitigate this risk:

-

Use Uronium/Aminium-based Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an additive are highly efficient and can help suppress racemization.[8]

-

Incorporate Additives: The use of additives like Oxyma Pure® (Ethyl cyanohydroxyiminoacetate) or HOBt (Hydroxybenzotriazole) is critical. They act as activated ester intermediates that are less prone to racemization than other activated species.[8][12]

-

Control Base Equivalency: Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) and avoid excessive amounts, as excess base can promote racemization.

Experimental Protocols

The following protocols are designed for manual SPPS using the Fmoc/tBu strategy. They should be adapted based on the specific peptide sequence, scale, and available equipment.

Protocol 1: Standard SPPS Cycle for Incorporating the Protected Amino Acid

This protocol details a single synthesis cycle following the removal of the N-terminal Fmoc group from the preceding residue on the resin.

Materials:

-

Peptidyl-resin (swollen in Dimethylformamide, DMF)

-

Fmoc-(2R)-2-Amino-2-(2-hydroxyphenyl)(OtBu)-OH

-

Coupling Reagent (e.g., HBTU)

-

Base (DIPEA)

-

Anhydrous DMF

-

Dichloromethane (DCM)

-

Reaction vessel with filtration frit

Procedure:

-

Preparation of Coupling Solution: In a separate vial, dissolve the reagents in DMF. For a 0.1 mmol scale synthesis, use the following equivalencies relative to the resin loading:

Reagent Equivalents Molarity (in DMF) Protected Amino Acid 4 eq 0.5 M HBTU 3.9 eq 0.5 M | DIPEA | 8 eq | 2.0 M |

-

Pre-activation: Add the DIPEA to the mixture of the amino acid and HBTU. Agitate for 1-2 minutes. The solution will typically change color.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptidyl-resin. Agitate the mixture at room temperature for 1-2 hours. Note: Due to potential steric hindrance, a longer coupling time or a second coupling (double coupling) may be necessary.[13]

-

Washing: After the coupling time, drain the reaction vessel and wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:

-

DMF (3x)

-

DCM (3x)

-

DMF (3x)

-

-

Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete coupling reaction. If the test is positive, a second coupling is required.

-

Proceed to the next cycle: Deprotect the N-terminal Fmoc group of the newly added residue to prepare for the next coupling.

Diagram 2: SPPS Workflow Cycle

Caption: A single cycle of Solid-Phase Peptide Synthesis.

Protocol 2: Final Cleavage and Deprotection

This protocol removes the completed peptide from the solid support and simultaneously removes all acid-labile side-chain protecting groups (including the tBu from the hydroxyphenyl group).

Materials:

-

Dry, final peptidyl-resin

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)

-

CAUTION: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.

-

-

Cold diethyl ether

-

Centrifuge and tubes

Procedure:

-

Resin Preparation: Place the dry resin in a suitable reaction vessel.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin). Agitate at room temperature for 2-3 hours.

-

Causality: TFA cleaves the acid-labile linker to the resin and the tBu protecting groups. TIS and water act as scavengers, quenching the reactive carbocations (e.g., t-butyl cations) that are formed, preventing them from re-attaching to electron-rich residues like Trp, Met, or the hydroxyphenyl ring.[11]

-

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Add this solution dropwise to a 50 mL tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

-

Drying and Lyophilization: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. For long-term storage, dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain a fluffy powder.

Diagram 3: Cleavage and Deprotection Workflow

Caption: Workflow for peptide cleavage and isolation.

Protocol 3: Analytical Characterization

The crude peptide must be analyzed to confirm its identity and purity before purification.

-